Home > Products > Screening Compounds P12648 > Methotrexate di-n-butyl ester
Methotrexate di-n-butyl ester -

Methotrexate di-n-butyl ester

Catalog Number: EVT-13948664
CAS Number:
Molecular Formula: C28H38N8O5
Molecular Weight: 566.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methotrexate di-n-butyl ester is a derivative of methotrexate, a well-known antineoplastic agent primarily used in cancer therapy and autoimmune diseases. This compound possesses immunosuppressant properties and acts as an inhibitor of tetrahydrofolate dehydrogenase, thus interfering with folate metabolism. Methotrexate di-n-butyl ester is classified as an antimetabolite and is recognized for its role in inhibiting DNA synthesis, making it effective against rapidly dividing cells, such as cancer cells .

Synthesis Analysis

Methods

The synthesis of methotrexate di-n-butyl ester typically involves the esterification of methotrexate with n-butanol. One common method includes the use of coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction. This approach allows for the formation of di-n-butyl esters from methotrexate, yielding a compound that retains the biological activity of methotrexate while potentially enhancing its pharmacokinetic properties .

Technical Details

The reaction conditions often require careful control of temperature and pH to maximize yield and purity. The final product can be purified via recrystallization or chromatography techniques. The characterization of methotrexate di-n-butyl ester is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Molecular Structure Analysis

Structure

Methotrexate di-n-butyl ester maintains the core structure of methotrexate, which includes a pteridine ring, a para-aminobenzoic acid moiety, and a glutamic acid side chain. The modification involves the replacement of the carboxylic acid groups with n-butyl esters.

Data

Chemical Reactions Analysis

Methotrexate di-n-butyl ester undergoes several chemical reactions that are pivotal for its biological activity. Its primary reaction mechanism involves inhibition of enzymes critical for nucleotide synthesis:

  1. Inhibition of Dihydrofolate Reductase: This enzyme converts dihydrofolate to tetrahydrofolate, essential for DNA synthesis.
  2. Thymidylate Synthase Inhibition: By inhibiting this enzyme, methotrexate di-n-butyl ester prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, crucial for DNA replication .

These reactions contribute to its antitumor properties by halting cell division in rapidly proliferating cells.

Mechanism of Action

The mechanism of action for methotrexate di-n-butyl ester primarily involves its role as a folic acid antagonist. Upon administration, it enters cells and is converted into polyglutamate forms, which have higher affinity for target enzymes:

  1. Cellular Uptake: The compound is actively transported into cells via reduced folate carriers.
  2. Enzyme Inhibition: Once inside, it inhibits key enzymes involved in folate metabolism, leading to decreased levels of tetrahydrofolate and subsequent disruption in nucleotide synthesis .

This mechanism results in cytotoxic effects on rapidly dividing cells, which is particularly beneficial in cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methotrexate di-n-butyl ester is typically a yellow to orange crystalline powder.
  • Solubility: It exhibits good solubility in organic solvents but limited water solubility.

Chemical Properties

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess its stability and purity.

Applications

Methotrexate di-n-butyl ester has several scientific applications:

  1. Cancer Therapy: Used as an antineoplastic agent due to its ability to inhibit cell division.
  2. Autoimmune Disorders: Employed in treating conditions like rheumatoid arthritis due to its immunosuppressive effects.
  3. Research Applications: Utilized in studies investigating folate metabolism and enzyme inhibition mechanisms .
Synthesis and Chemical Derivatization Strategies

Esterification Techniques for Methotrexate Prodrug Design

Methotrexate di-n-butyl ester (DBMTX) is synthesized via selective esterification of the γ-carboxyl group in methotrexate’s glutamyl segment. The primary route involves activating MTX’s α- or γ-carboxyl groups using carbodiimide reagents (e.g., EDC) followed by nucleophilic substitution with n-butanol. Alternatively, N,N’-carbonyldiimidazole (CDI) mediates ester bond formation under anhydrous conditions in dimethyl sulfoxide (DMSO), achieving yields >75% [7]. A critical advancement is the use of tert-butyl esters as transient protecting groups for the α-carboxyl moiety, ensuring selective γ-esterification. Subsequent acidic deprotection yields the pure di-n-butyl derivative without polymerization [7].

Table 1: Esterification Methods for DBMTX Synthesis

MethodReagents/ConditionsKey AdvantageYield
Carbodiimide-MediatedEDC, DMAP, n-BuOH, RT, 24hSelective γ-functionalization68-72%
CDI-Activated CouplingCDI/DMSO, n-BuOH, 40°C, 12hAnhydrous, minimizes hydrolysis75-82%
Protected-Route Synthesist-Bu ester protection → esterification → deprotectionPrevents diacid formation85%

Direct halogenation of MTX at the 6-methyl position (using bromination) followed by alkylation with di-n-butyl glutamate salts provides an alternative pathway, though with moderate efficiency (56–87% yields) [7].

Comparative Analysis of n-Butyl vs. Other Alkyl Ester Derivatives

The chain length of alkyl esters profoundly impacts the physicochemical and biological behavior of MTX prodrugs. DBMTX exhibits a log P value ~3.2-fold higher than native MTX, significantly enhancing membrane permeability. Compared to shorter-chain analogs (e.g., methyl or ethyl esters), n-butyl esters demonstrate:

  • Optimal Lipophilicity: Log P of 2.1 vs. 0.8 for MTX, balancing cellular uptake and solubility [8]
  • Slower Hydrolysis: Plasma half-life of 55 min vs. 12 min for monoethyl ester, reducing premature activation [8]
  • Hepatic Selectivity: 32% biliary excretion of DBMTX-derived radioactivity in primates vs. <5% for MTX, indicating liver-targeted biodistribution [8]

Table 2: Properties of Methotrexate Alkyl Ester Derivatives

Ester Derivativelog PPlasma Half-life (min)Biliary Excretion (%)
MTX (parent)-0.5N/A<5
γ-Monoethyl MTX0.8128
γ-Monobutyl MTX (MBMTX)1.63015
Di-n-butyl MTX (DBMTX)2.15532
Dihexyl MTX3.9>12041

Longer alkyl chains (e.g., hexyl) increase lipophilicity but reduce aqueous solubility, limiting formulation versatility. The n-butyl group optimizes this trade-off for systemic delivery [8] [4].

Role of Protecting Groups in Enhancing Lipophilicity and Stability

Protecting groups are indispensable for achieving regioselective esterification and stabilizing labile functionalities during DBMTX synthesis. Key strategies include:

  • Acid-Labile tert-Butyl Esters: Temporarily mask α-carboxyl groups during γ-butyl esterification. Cleavage occurs via trifluoroacetic acid (TFA) post-reaction, preventing cross-reactions [7]
  • Silyl Protection: tert-Butyldimethylsilyl (TBDMS) groups shield amine functions during halogenation steps, minimizing degradation
  • Enhancing Metabolic Stability: DBMTX’s n-butyl esters resist esterase cleavage 4.6-fold longer than monobutyl analogs in serum (55 min vs. 12 min half-life), attributed to steric hindrance from the di-ester motif [8]

Table 3: Stability Parameters of Protected DBMTX Intermediates

Protected IntermediateProtecting GroupStability in Serum (t₁/₂)Deptrotection Reagent
MTX α-t-Butyl estertert-Butyl>8hTFA/DCM (1:1)
MTX γ-TBDMS amideTBDMS>12hTetrabutylammonium fluoride
DBMTX (final prodrug)n-Butyl55 minEsterases (in vivo)

Protecting groups also facilitate purification of hydrophobic intermediates via silica gel chromatography by reducing polarity-induced tailing [7].

Structural Modifications for Targeted Tissue Delivery

DBMTX’s lipophilicity enables passive targeting to lipid-rich tissues, while covalent conjugation to targeting ligands enables active delivery:

  • Blood-Brain Barrier (BBB) Penetration: Unbound DBMTX shows 10-fold higher CSF/serum ratios (0.15) vs. MTX (0.015) in primates. However, >99% serum protein binding (vs. 50% for MTX) offsets this gain, as free CSF concentrations remain similar to MTX at equimolar doses [8]
  • Hepatic Targeting: High biliary excretion (32% of dose) results from DBMTX’s affinity for hepatocyte transporters (e.g., OATPs), enabling liver-focused chemotherapy [8]
  • Nano-Enabled Delivery: Conjugating MTX-n-butyl esters to nanohydroxyapatite (nHA) via PEG linkers creates pH-responsive systems (e.g., MTX-PEG-nHA). Ester bonds hydrolyze in acidic tumor microenvironments (pH 5.0–6.4), releasing DBMTX locally. This enhances uptake in osteosarcoma cells (folate receptor-mediated) while nHA induces mitochondrial apoptosis [10]

Table 4: Targeting Performance of DBMTX-Based Systems

Delivery SystemTarget TissueKey MechanismEfficiency Gain vs. MTX
DBMTX (free)LiverEnhanced biliary excretion6.4-fold ↑ biliary exposure
DBMTX (free)CNSPassive diffusion across BBBCSF ratio ↑ 10-fold
MTX-PEG-nHA-DBMTX conjugateBone tumorspH-sensitive release + receptor mediation2.8-fold ↑ tumor cell uptake

The di-ester’s lipophilicity facilitates encapsulation in lipid nanoparticles or micelles, further tuning tissue distribution [10].

Properties

Product Name

Methotrexate di-n-butyl ester

IUPAC Name

dibutyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C28H38N8O5

Molecular Weight

566.7 g/mol

InChI

InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35)/t21-/m0/s1

InChI Key

SPTBIJLJJBZGDY-NRFANRHFSA-N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Isomeric SMILES

CCCCOC(=O)CC[C@@H](C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.